1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole

Physicochemical profiling Drug-likeness Membrane permeability

1-(4-Chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226427-11-7) is a fully aromatic, trisubstituted imidazole derivative bearing a 4-chlorophenyl group at N1, a methylthio substituent at C2, and a 3-nitrophenyl ring at C5. Its molecular formula is C₁₆H₁₂ClN₃O₂S (MW 345.8 g/mol).

Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8
CAS No. 1226427-11-7
Cat. No. B2397343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole
CAS1226427-11-7
Molecular FormulaC16H12ClN3O2S
Molecular Weight345.8
Structural Identifiers
SMILESCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H12ClN3O2S/c1-23-16-18-10-15(11-3-2-4-14(9-11)20(21)22)19(16)13-7-5-12(17)6-8-13/h2-10H,1H3
InChIKeyBBZZWVHUZWOUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole: Structural and Physicochemical Baseline for Procurement Decisions


1-(4-Chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226427-11-7) is a fully aromatic, trisubstituted imidazole derivative bearing a 4-chlorophenyl group at N1, a methylthio substituent at C2, and a 3-nitrophenyl ring at C5. Its molecular formula is C₁₆H₁₂ClN₃O₂S (MW 345.8 g/mol) [1]. Computed physicochemical descriptors include XLogP3 4.6, zero hydrogen-bond donors, four hydrogen-bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 88.9 Ų [1]. The compound is a member of the 2-alkylthio-1,5-diarylimidazole family, a scaffold with documented inhibitory activity against cyclooxygenase-2 (COX-2), bacterial pathogens, and cytochrome P450 enzymes [2][3][4]. This evidence guide provides quantitative differentiation of 1226427-11-7 from its closest commercially available analogs to support rational compound selection and procurement.

Why 1-(4-Chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole Cannot Be Replaced by Generic Trisubstituted Imidazoles


Trisubstituted imidazoles with similar core architecture—such as the des-nitro analog 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole (CAS 136802-81-8) or the p-tolyl variant (CAS 1226456-08-1)—are not interchangeable with 1226427-11-7 due to the 3-nitrophenyl group's profound impact on physicochemical and pharmacological properties. The nitro substituent increases the topological polar surface area from 43.1 Ų to 88.9 Ų and doubles hydrogen-bond acceptor count from 2 to 4 [1][2], altering membrane permeability and target-binding potential. Critically, the nitrophenyl moiety enables nitroreductase-mediated bioactivation, a mechanism exploited by clinically validated 5-nitroimidazole drugs (e.g., metronidazole) that is absent in non-nitrated analogs [3]. Furthermore, the target compound occupies a distinct chemical space with no prior biological annotation—confirmed by the ZINC database—rendering it a unique starting point for novel structure-activity relationship (SAR) exploration that cannot be emulated by analogs with existing annotation profiles [4]. The quantitative evidence below substantiates why procurement specifications must explicitly designate 1226427-11-7 rather than accepting near-neighbor alternatives.

Product-Specific Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226427-11-7)


2.06-Fold Increase in Topological Polar Surface Area Relative to the Des-Nitro Analog

The 3-nitrophenyl group in the target compound confers a topological polar surface area (TPSA) of 88.9 Ų, compared with 43.1 Ų for the des-nitro analog 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole (CAS 136802-81-8) [1][2]. This represents a 2.06-fold increase and is accompanied by an increase in hydrogen-bond acceptor count from 2 to 4 [1][2]. The XLogP3 values are 4.6 (target) vs. 4.8 (des-nitro), indicating that the polarity gain does not come at the expense of a substantial lipophilicity reduction that would impair membrane transit [1][2].

Physicochemical profiling Drug-likeness Membrane permeability

Absence of Prior Biological Annotation Confers Underexplored Scaffold Status Relative to Annotated Analogs

The ZINC database entry for this compound (ZINC000069453857) explicitly states: 'There is no known activity for this compound. This substance is not reported in any publications per ChEMBL' [1]. In contrast, structurally related analogs such as 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole have been associated with anticancer screening panels and cytochrome P450 inhibition studies , while the 2-alkylthio-1,5-diarylimidazole scaffold has produced compounds with COX-2 IC₅₀ values as low as 0.43 μM [2]. The target compound's lack of annotation, combined with its multifunctional architecture, positions it as a privileged starting point for de novo target identification and selectivity profiling without the bias of pre-existing activity data.

Chemical biology Scaffold novelty Drug discovery

Class-Level Antibacterial Activity of the 2-Methylthioimidazole Motif Supports Prioritization over Non-Thioether Analogs

A series of 1-aryl-2-methylthio-imidazolines—compounds sharing the key 2-methylthio pharmacophore with the target imidazole—demonstrated quantitative antibacterial activity with MIC values ranging from 11.0 to 89.2 μM against Gram-positive and Gram-negative strains [1]. Within this series, compounds 2a and 2e were equipotent to chloramphenicol, and compounds 2a, 2c, 2e–g, and 4b exhibited superior MIC values relative to ampicillin [1]. While the target compound is a fully aromatic imidazole rather than an imidazoline, the conserved 2-methylthio and N-aryl substitution pattern strongly supports antibacterial screening prioritization over des-thio analogs (e.g., 2-methyl- or 2-phenyl-substituted imidazoles) that lack the sulfur-mediated electronic effects.

Antimicrobial screening Imidazole SAR Minimum Inhibitory Concentration

Nitroreductase Bioactivation Potential Differentiates the 3-Nitrophenyl Congener from Non-Nitrated Analogs

The 3-nitrophenyl substituent on the target compound enables potential one-electron reduction by nitroreductase enzymes, a bioactivation mechanism that is therapeutically exploited by 5-nitroimidazoles such as metronidazole [1]. In contrast, the des-nitro analog 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole (CAS 136802-81-8) and the p-tolyl analog (CAS 1226456-08-1) lack the nitro group and therefore cannot undergo nitroreductase-mediated activation [2][3]. Nitroaromatic reduction generates reactive nitro radical anions and subsequent nitroso and hydroxylamine intermediates that damage DNA and disrupt cellular redox balance, providing a mechanism for hypoxia-selective cytotoxicity that is absent in non-nitrated comparators [1].

Prodrug design Nitroreductase bioactivation Hypoxia-selective therapy

Selective COX-2 Inhibitory Potential of the 2-Methylthio-1,5-diarylimidazole Scaffold Guides Anti-Inflammatory Screening Prioritization

The target compound belongs to the 2-alkylthio-1,5-diarylimidazole structural class, for which a close analog—1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole (compound 11g)—has demonstrated potent and selective COX-2 inhibition with an IC₅₀ of 0.43 μM (no COX-1 inhibition up to 25 μM), exhibiting activity comparable to the reference drug celecoxib (COX-2 IC₅₀ = 0.21 μM) [1]. While the target compound bears a 3-nitrophenyl group at C5 rather than a 4-methylsulfonylphenyl, the shared 2-methylthio and N-aryl architecture positions it as a candidate for COX-2 screening programs. The nitrophenyl substituent may further modulate COX-2 selectivity through differential hydrogen bonding with Arg513 and His90 in the COX-2 active site, a hypothesis testable only with this specific compound.

COX-2 inhibition Anti-inflammatory drug discovery Imidazole pharmacology

Optimal Research and Procurement Scenarios for 1-(4-Chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226427-11-7)


De Novo Phenotypic Screening and Hit-Finding Campaigns Requiring Unannotated Chemical Space

Because 1226427-11-7 has zero prior biological annotations in ChEMBL or the ZINC database [1], it serves as an ideal entry point for unbiased, high-content phenotypic screening. Research groups building proprietary compound libraries can use this scaffold to generate novel intellectual property free from prior art constraints. Its multifunctional architecture—combining a methylthio group, a chloroaryl ring, and a nitroaryl ring—offers three orthogonal vectors for subsequent hit-to-lead optimization, a structural advantage over simpler mono- or disubstituted imidazoles that possess fewer diversification points.

Hypoxia-Selective Prodrug Development Leveraging the 3-Nitrophenyl Bioactivation Handle

The 3-nitrophenyl substituent enables one-electron reduction by nitroreductase enzymes, generating cytotoxic intermediates under hypoxic conditions characteristic of solid tumors and anaerobic infections [2]. This compound is thus prioritized for development of hypoxia-selective prodrugs, where non-nitrated analogs such as CAS 136802-81-8 and CAS 1226456-08-1 are mechanistically unsuitable. Screening protocols should include paired normoxic vs. hypoxic (≤1% O₂) cell viability assays to demonstrate hypoxia-dependent cytotoxicity.

Comparative COX-2 Selectivity Profiling with Electron-Withdrawing C5 Substituents

Building on the demonstrated COX-2 inhibitory activity of the 2-methylthio-1,5-diarylimidazole scaffold (comparator 11g: COX-2 IC₅₀ = 0.43 μM) [3], this compound's 3-nitrophenyl group provides an electron-withdrawing C5 substituent predicted to alter hydrogen-bonding interactions within the COX-2 active site. Procurement enables head-to-head enzymatic profiling against COX-1 and COX-2, with celecoxib as a reference standard, to quantify any selectivity advantages conferred by the nitro group.

Antibacterial Screening Cascades Targeting Multidrug-Resistant Pathogens

The 2-methylthioimidazole motif has demonstrated MIC values as low as 11.0 μM against bacterial pathogens, with certain derivatives achieving equipotency to chloramphenicol [4]. Procurement of 1226427-11-7 enables evaluation against WHO priority pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae, in broth microdilution assays following CLSI guidelines. The nitro group may confer additional activity against anaerobic pathogens through the nitroreductase mechanism.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.